Maoyerabdosin

Vue d'ensemble

Description

Maoyerabdosin is a compound isolated from the leaves of Isodon japonica . It is a natural product found in Isodon macrocalyx and Isodon japonicus .

Molecular Structure Analysis

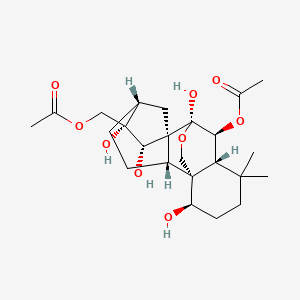

The molecular formula of this compound is C24H36O9 . The molecular weight is 468.54 . The SMILES representation isO[C@]1(OC2)C@@(C[C@]4([H])C@@3COC(C)=O)C@([H])[C@]2(C@@HO)C@C)([H])[C@@H]1OC(C)=O .

Applications De Recherche Scientifique

Identification and Isolation from Isodon Japonica : Maoyerabdosin, along with other compounds, was isolated from the leaves of Isodon japonica, as identified in studies (Zhang, Han, Zhao, & Sun, 2003); (Xian-rong et al., 1995).

Monoamine Oxidase (MAO) Inhibitors Research : While not directly focused on this compound, several studies discuss the broader context of MAO inhibitors, which might include compounds like this compound. These inhibitors have been used in various applications such as antidepressants, and in the treatment of Parkinson's disease and neurodegenerative diseases (Carradori, Secci, & Petzer, 2018); (Song et al., 2013); (Fowler et al., 2015); (Finberg & Rabey, 2016).

Potential Therapeutic Applications : Research indicates that MAO inhibitors, possibly including this compound, may have new therapeutic applications beyond traditional uses, potentially addressing diseases like Alzheimer's and various neurodegenerative disorders (Guglielmi et al., 2022); (Mejia et al., 2002).

Potential in Addressing Psychiatric and Neurological Disorders : The research on monoamine oxidase inhibitors, which this compound could be part of, underscores their potential in treating a range of psychiatric and neurological disorders, including depression, Parkinson's disease, and possibly more complex conditions (Yıldız et al., 2014); (Carradori & Petzer, 2015).

Role in Neurotransmitter Regulation and Implications for Treatment : MAO inhibitors play a significant role in neurotransmitter regulation, suggesting that this compound might have implications in the treatment of depressive disorders and other conditions related to neurotransmitter imbalance (Hendley & Snyder, 1968); (Youdim & Bakhle, 2006).

Safety and Hazards

When handling Maoyerabdosin, it is recommended to avoid dust formation, wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

Propriétés

IUPAC Name |

[(1S,2S,5R,6S,7S,8S,9S,10S,11R,15R)-10-acetyloxy-6,7,9,15-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O9/c1-12(25)31-11-23(29)14-5-6-15-21-10-32-24(30,22(15,9-14)19(23)28)18(33-13(2)26)17(21)20(3,4)8-7-16(21)27/h14-19,27-30H,5-11H2,1-4H3/t14-,15+,16-,17-,18+,19+,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGWGNNIXJOCTA-ZEHIXQIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(C2CCC3C(C2)(C1O)C4(C(C5C3(CO4)C(CCC5(C)C)O)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@]1([C@@H]2CC[C@@H]3[C@@](C2)([C@@H]1O)[C@]4([C@H]([C@H]5[C@@]3(CO4)[C@@H](CCC5(C)C)O)OC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Maoyerabdosin and where has it been found?

A1: this compound is a natural compound first isolated from the plant Isodon macrocalyx. [, ] It has also been found in the aerial parts of Rabdosia excisa, marking the first time this compound has been isolated from this particular plant species. []

Q2: Has the structure of this compound been confirmed, and if so, what is known about it?

A2: While the initial structure of this compound was proposed based on data from Isodon macrocalyx, further research led to a revision of its structure. [, ] Unfortunately, the specific details of this revised structure are not available within the provided abstracts.

Q3: Are there any other interesting compounds found alongside this compound in Rabdosia excisa?

A3: Yes, the study on Rabdosia excisa led to the isolation of nine compounds in total. [] Notably, alongside this compound, Dayecrystal A, Acetylsventenic acid, Sventenic acid, and Trichokaurin were also identified for the first time within this plant species. []

Q4: Where can I find more information specifically about the isolation and characterization of this compound from Isodon macrocalyx?

A4: The publications by K. Fujiwara et al. in "Phytochemistry" are the primary sources cited regarding this compound's initial isolation and structural characterization. [, ] Additionally, the paper titled "Revised Structure of this compound" likely holds key information regarding the updated structural understanding of the compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.